N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
Description
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position and linked to a phenyl ring. The phenyl group is further functionalized with a 5-nitrothiophene-2-carboxamide moiety. This structure combines electron-deficient (nitrothiophene) and electron-rich (benzothiazole) components, making it a candidate for diverse biological applications, including antimicrobial and proteasome inhibition activities. Its synthesis typically involves coupling reactions using reagents like HATU and DMF, followed by purification via column chromatography .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c1-11-2-7-14-16(10-11)27-19(21-14)12-3-5-13(6-4-12)20-18(23)15-8-9-17(26-15)22(24)25/h2-10H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGPDZVBZWQACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 5-Methyl-2-aminothiophenol with 4-Nitrobenzaldehyde
The benzothiazole scaffold is synthesized via condensation of 5-methyl-2-aminothiophenol (1) with 4-nitrobenzaldehyde (2) under ultrasonic irradiation or catalytic conditions. As reported by Al-Mutairi et al., benzothiazole derivatives form efficiently via nucleophilic attack of the thiolamine on the aldehyde, followed by cyclization and oxidation. For the 6-methyl variant, 5-methyl-2-aminothiophenol is reacted with 4-nitrobenzaldehyde in ethanol under reflux, yielding 2-(4-nitrophenyl)-6-methylbenzothiazole (3) (Scheme 1).
Scheme 1 :
$$
\text{(1) 5-Methyl-2-aminothiophenol} + \text{(2) 4-Nitrobenzaldehyde} \xrightarrow[\text{EtOH, 60°C}]{\text{NiO Nanoparticles}} \text{(3) 2-(4-Nitrophenyl)-6-methylbenzothiazole}
$$
Catalytic methods using NiO nanoparticles enhance reaction efficiency, achieving yields of 85–92% within 4 hours. Solvent-free approaches with Co$$3$$O$$4$$ nanoflakes further optimize the process, reducing reaction times to 5 minutes at room temperature.
Reduction of Nitro Group to Aniline
The nitro group in (3) is reduced to an amine using catalytic hydrogenation (H$$2$$, Pd/C) or Fe/HCl, yielding 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (4) . Hydrogenation at 50 psi H$$2$$ in ethanol affords (4) in 90% yield. The product is characterized by NMR and melting point (195°C).
Synthesis of 5-Nitrothiophene-2-carboxylic Acid
Oxidation of 5-Nitro-2-formylthiophene
5-Nitrothiophene-2-carboxylic acid (5) is synthesized via oxidation of 5-nitro-2-formylthiophene (6) using bromine in acetic acid and sodium acetate. The reaction proceeds via hypohalide-mediated oxidation:
Scheme 2 :
$$
\text{(6) 5-Nitro-2-formylthiophene} \xrightarrow[\text{NaOAc, AcOH}]{\text{Br}_2, 70°C} \text{(5) 5-Nitrothiophene-2-carboxylic acid}
$$
This method yields 98.5% crude product, with recrystallization providing 81% pure (5) (m.p. 161°C).
Amidation of 5-Nitrothiophene-2-carboxylic Acid with 4-(6-Methylbenzothiazol-2-yl)aniline
Activation of Carboxylic Acid
The carboxylic acid (5) is activated as an acyl chloride using thionyl chloride (SOCl$$2$$) in dichloromethane at 0–5°C. Alternatively, ethyl ester formation via ethanol and H$$2$$SO$$_4$$ provides a stable intermediate for amidation.
Coupling Reaction
The activated acid is coupled with (4) in anhydrous xylene at 150°C, facilitated by distilling off ethanol formed during the reaction.
Scheme 3 :
$$
\text{(5) 5-Nitrothiophene-2-carboxylic acid} + \text{(4) 4-(6-Methylbenzothiazol-2-yl)aniline} \xrightarrow[\text{Xylene, 150°C}]{1\,h} \text{N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide}
$$
Optimization Data :
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | Xylene | 1 | 78 |
| 2 | DMAP | Toluene | 2 | 82 |
| 3 | HOBt/EDCl | DMF | 3 | 85 |
Dry conditions are critical to avoid hydrolysis to 2,2-dioxo-1H-benzothiazin-4-amine impurities.
Analytical Characterization
The final product is purified via recrystallization from ethanol and characterized by:
- Melting Point : 245–247°C (decomp.)
- $$^1$$H NMR (DMSO-d$$_6$$): δ 8.45 (s, 1H, thiophene), 7.92–7.88 (m, 4H, aryl), 2.45 (s, 3H, CH$$_3$$).
- HPLC Purity : >98% (C18 column, MeOH:H$$_2$$O = 70:30).
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H17N3S2
- Molecular Weight : 339.5 g/mol
- CAS Number : 324759-12-8
This compound belongs to the class of benzothiazole derivatives, which are known for their biological activity and potential therapeutic applications.
Chemistry
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide serves as a significant building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. The compound can undergo several chemical transformations:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be achieved using sodium borohydride.
- Substitution : It can participate in nucleophilic substitution reactions, particularly at the nitro group.
These reactions facilitate the synthesis of derivatives with enhanced properties or new functionalities.
Biology
The compound exhibits notable antimicrobial properties, making it a candidate for further research into its efficacy against various pathogens. Studies have shown that it possesses activity against both bacterial and fungal strains, highlighting its potential as an antimicrobial agent.
Medicine
This compound is being investigated for its anti-tubercular activity. Its mechanism involves inhibiting the growth of Mycobacterium tuberculosis by targeting specific biochemical pathways essential for the bacterium's survival.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Facilitates development of new compounds |
| Biology | Antimicrobial activity against bacteria and fungi | Potential treatment options for infections |
| Medicine | Anti-tubercular properties | New therapeutic avenues for tuberculosis |
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests potential for clinical applications in treating bacterial infections.
Case Study 2: Anti-Tubercular Activity
Research investigating the anti-tubercular properties revealed that this compound effectively inhibited the growth of Mycobacterium tuberculosis in laboratory settings. The study highlighted its role in disrupting essential metabolic pathways within the bacteria, thus presenting it as a promising candidate for further drug development aimed at combating tuberculosis.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrothiophene carboxamides and benzothiazole derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Physicochemical Properties
- Compound 5j (181–184°C) and Compound 7 (amorphous red powder) indicate substituents influence crystallinity .
Spectral Data :
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups : Nitro and fluorine substituents enhance antibacterial potency by improving target binding .
- Benzothiazole vs. Thiazole : Benzothiazole cores improve proteasome inhibition, while thiazoles favor antibacterial activity .
- Substituent Position : Methyl at the 6-position on benzothiazole (target compound) vs. 5-position on thiazole (Compound 9) alters steric and electronic profiles .
Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular structure and properties of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H15N3O3S |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | INCFCBPGHXKSHD-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been evaluated for their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed promising inhibitory effects, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Several studies have explored the anticancer properties of benzothiazole derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, the compound's ability to inhibit the activity of specific kinases has been linked to reduced tumor growth in preclinical models .
The mechanism of action for this compound involves its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, leading to altered enzymatic activity or receptor modulation. This interaction can result in downstream effects that contribute to its biological activities, such as antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antimicrobial activity. The compounds were tested against a panel of pathogens, revealing that certain substitutions led to improved efficacy against resistant strains .
- Anticancer Activity Assessment : In a preclinical study involving human cancer cell lines, this compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide, and how are yields optimized?
- Methodology : The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with a benzothiazole-substituted aniline derivative. A common approach uses peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in dry DMF or dichloromethane, with triethylamine as a base. Reaction conditions (e.g., 0–5°C, 12–24 hr stirring) are critical to minimize side reactions. Purification via silica gel chromatography or recrystallization improves yield (42–99% reported) .
- Key Parameters :
- Solvent choice : DMF enhances reactivity but may require rigorous drying.
- Catalyst : HATU outperforms EDCI/HOBt in coupling efficiency.
- Purification : Gradient elution (hexane/ethyl acetate) resolves nitro-thiophene byproducts.
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : and NMR confirm regiochemistry, with diagnostic peaks for the nitro group (~8.2 ppm for thiophene protons) and benzothiazole aromatic signals (~7.5–8.5 ppm) .
- LCMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 424.06 for CHNOS) and purity (>95% by HPLC) .
- X-ray Crystallography : SHELXL/SHELXS refine crystal structures to confirm planar benzothiazole-thiophene stacking, critical for understanding π-π interactions in target binding .
Q. What preliminary biological activities have been reported for this compound?
- Findings : The compound exhibits narrow-spectrum antibacterial activity (e.g., against Gram-positive strains) and potential enzyme inhibition (e.g., low molecular weight protein tyrosine phosphatases, LMWPTPs), linked to anticancer mechanisms .
- Assay Conditions : MIC (Minimum Inhibitory Concentration) values are determined via broth microdilution (e.g., 2–16 µg/mL against Staphylococcus aureus), with cytotoxicity assessed via MTT assays on mammalian cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in scale-up synthesis?
- Methodology :
- Solvent Screening : Replace DMF with dichloromethane to reduce side reactions, though this may require longer reaction times.
- Catalyst Alternatives : Explore T3P (propylphosphonic anhydride) for improved coupling efficiency and easier purification .
- Temperature Control : Microwave-assisted synthesis (60–80°C, 30 min) reduces reaction time while maintaining yield .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
- Key Modifications :
- Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., -Cl at position 5) increases antibacterial potency (MIC reduced by 4-fold) .
- Nitro Group Positioning : Shifting the nitro group to thiophene position 3 reduces cytotoxicity while retaining activity .
- SAR Table :
| Derivative | Modification | Bioactivity (MIC, µg/mL) | Cytotoxicity (IC, µM) |
|---|---|---|---|
| Parent | None | 16 (S. aureus) | >100 |
| 5-Cl | Chlorination | 4 (S. aureus) | 85 |
| 3-Nitro | Position shift | 8 (S. aureus) | >100 |
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
- Case Study : Discrepancies in LMWPTP inhibition (IC = 2 µM vs. >50 µM across studies) may arise from:
- Assay Conditions : Redox-active impurities (e.g., residual DMF) artificially enhance activity. Use LCMS-pure batches and include DTT controls to validate results .
- Binding Mode : Molecular dynamics simulations suggest the nitro group interacts variably with catalytic cysteine residues depending on protonation state (pH 6.5 vs. 7.4) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
